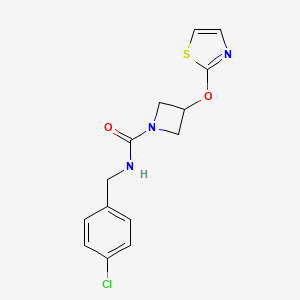
N-(4-chlorobenzyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide, also known as AZD-3965, is a small molecule inhibitor that targets the monocarboxylate transporter 1 (MCT1). MCT1 is responsible for the transport of lactate and other monocarboxylates across the plasma membrane, and its inhibition has been shown to have potential therapeutic benefits in cancer and other diseases.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research has demonstrated the efficacy of azetidine derivatives in combating microbial and fungal pathogens. A study by Gilani et al. (2016) synthesized azetidin-2-ones derivatives showing moderate to good inhibition against various bacterial and fungal strains, suggesting a potential role in developing new antimicrobial agents (Gilani et al., 2016). Similarly, compounds synthesized from N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides showed notable antibacterial, antifungal, and antitubercular activities, indicating their medicinal importance in treating infections (Sharma et al., 2011).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives, including azetidine-related compounds, were evaluated for their antiallergy activity, showing significant potency compared to disodium cromoglycate, a standard antiallergic agent. This suggests their potential as orally active antiallergy medications (Hargrave et al., 1983).
Antidepressant and Nootropic Agents
Research by Thomas et al. (2016) into azetidinone analogs found antidepressant and nootropic activities, highlighting the compound's potential in central nervous system (CNS) applications. This research opens avenues for developing new CNS-active agents for therapeutic use (Thomas et al., 2016).
Anti-Inflammatory and Analgesic Agents
Azetidine derivatives have been explored for their anti-inflammatory and analgesic properties. A study synthesized novel compounds showing significant COX-2 inhibition and analgesic activities, comparable to standard drugs like sodium diclofenac, suggesting their application in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antitubercular Activity
Samadhiya and Sharma (2013) synthesized azetidinone derivatives with antibacterial, antifungal, and antitubercular activities. Their findings indicate the potential of these compounds in developing new treatments for tuberculosis, highlighting the compound's versatility in medical research (Samadhiya & Sharma, 2013).
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, thiazole derivatives have been reported to exhibit cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, which suggests that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-11-3-1-10(2-4-11)7-17-13(19)18-8-12(9-18)20-14-16-5-6-21-14/h1-6,12H,7-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQERUMGMBHVFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)
![N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2958350.png)
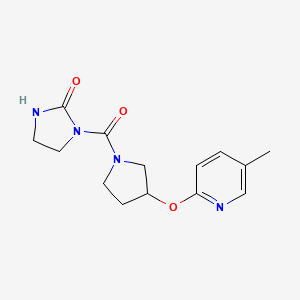
![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)
![N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2958355.png)
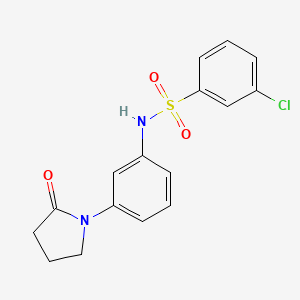
![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)
![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)
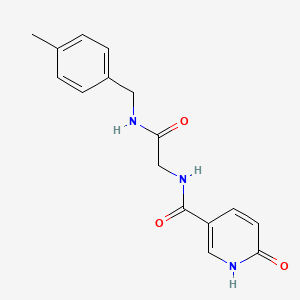
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2958363.png)
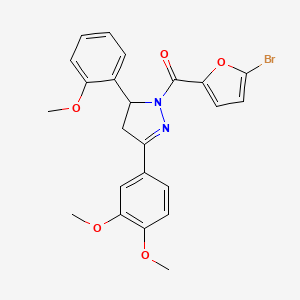
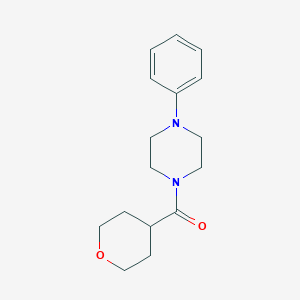

![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2958368.png)